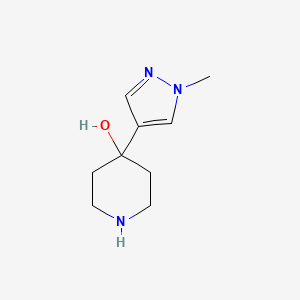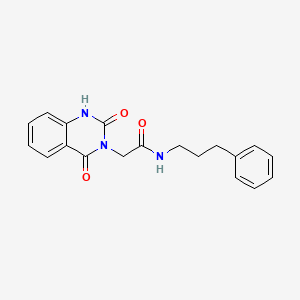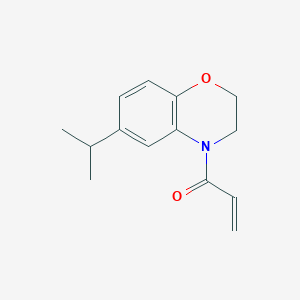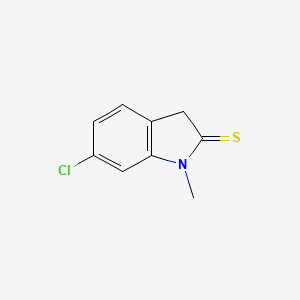![molecular formula C15H19NO4 B3002808 (2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid CAS No. 207405-71-8](/img/structure/B3002808.png)
(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid is a chiral azetidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylalanine derivatives.
Formation of Azetidine Ring: The key step involves the formation of the azetidine ring, which can be achieved through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under basic conditions.
Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) are often used to protect functional groups during the synthesis. These protecting groups are later removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used as a building block for designing drugs with specific biological activities.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Materials Science: Azetidine derivatives are explored for their potential use in creating novel materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid: can be compared with other azetidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
207405-71-8 |
|---|---|
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11(12(16)13(17)18)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18)/t11-,12+/m0/s1 |
Clave InChI |
HXVYFISMZPHYRM-NWDGAFQWSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C1C(=O)O)C2=CC=CC=C2 |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1C(=O)O)C2=CC=CC=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3002725.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B3002726.png)

![3-{8-[(Dimethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B3002729.png)
![N-[2-amino-2-(4-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3002730.png)
![ethyl 6-benzyl-2-[[(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3002733.png)
![2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B3002737.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-ethoxyacetamide](/img/structure/B3002739.png)


![3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B3002742.png)
![(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one](/img/structure/B3002747.png)
